Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Overview
Description
The compound of interest, tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are relevant to understanding the general class of compounds to which the compound of interest belongs .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from simpler piperazine structures. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative involved characterization by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, with confirmation by single crystal X-ray diffraction analysis . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process . These methods provide insight into the potential synthetic routes that could be applied to the compound of interest.
Molecular Structure Analysis
The molecular structures of tert-butyl piperazine-1-carboxylate derivatives are often confirmed using spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined, revealing weak intermolecular interactions and aromatic π–π stacking interactions that contribute to a three-dimensional architecture . Similarly, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives can be inferred from their biological evaluations. For example, the antibacterial and antifungal activities of some derivatives were studied, indicating moderate activity against certain microorganisms . This suggests that the compound of interest may also possess biological activity, which could be explored through similar chemical reaction analyses.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives can be diverse. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form revealed strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure, which could influence the compound's solubility and stability . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.
Scientific Research Applications
Quality Control in Pharmaceutical Synthesis
The compound has been identified as a related substance in the quality control process of palbociclib, a drug used in cancer treatment. The identification and structural elucidation of such substances are crucial for strengthening the quality control measures in pharmaceutical production. The compound, along with other related substances, was analyzed and its structure was elucidated using NMR and MS techniques (Yuan-Qi Du, 2015).
Synthesis and Characterization in Chemical Research
The compound is part of a chemical class involved in various synthesis and characterization studies. For instance, studies involving the synthesis, characterization, and biological evaluation of related compounds, which are essential for expanding our understanding of their properties and potential applications in various fields, including materials science and pharmaceuticals (C. Sanjeevarayappa, 2015).
Intermediate in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate for the synthesis of small molecule anticancer drugs. This highlights the compound's role in the pharmaceutical industry, specifically in drug development and synthesis processes aimed at combating cancer (Binliang Zhang, 2018).
Structural Studies and Chemical Properties
The compound belongs to a category of chemicals that are frequently studied for their structural properties and interactions at the molecular level. Such studies provide valuable insights into the chemical behavior, molecular arrangements, and potential applications of these compounds in various scientific domains (S. Anthal, 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34BrN7O3/c1-17-20-16-30-25(32-23(20)35(24(36)22(17)28)18-7-5-6-8-18)31-21-10-9-19(15-29-21)33-11-13-34(14-12-33)26(37)38-27(2,3)4/h9-10,15-16,18H,5-8,11-14H2,1-4H3,(H,29,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSOLZWQDXJQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34BrN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457133 | |
Record name | tert-Butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | |
CAS RN |
571188-82-4 | |
Record name | tert-Butyl 4-[6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571188-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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